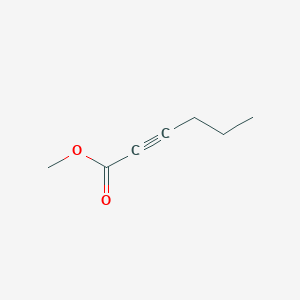

Methyl 2-hexynoate

Descripción general

Descripción

Methyl 2-hexynoate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289570. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

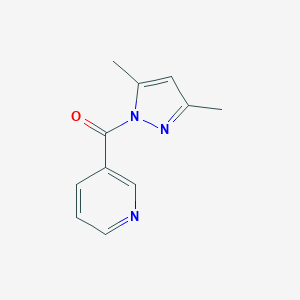

Synthesis and Chemical Reactions

Methyl 2-hexynoate has been utilized in various synthesis processes. For example, it is produced from 3-Alkyl-2-Pyrazolin-5-ones in organic syntheses, illustrating its role as an intermediate in the formation of heterocyclic compounds (Taylor et al., 2003). Additionally, it has been involved in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring (Stach et al., 1987).

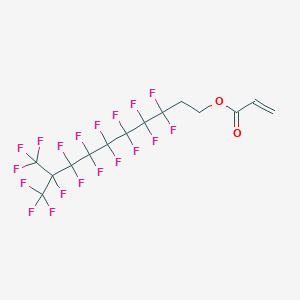

Polymerization and Material Science

In material science, this compound has been used in the radical homopolymerization of cyclic monomers, leading to polymers with specific thermal properties (Moszner et al., 2003).

Biomedical Research

In biomedical research, radiolabeling studies have used derivatives of this compound, like methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, as potential neuroprotective drugs, showing its ability to cross the brain-blood barrier (Yu et al., 2003).

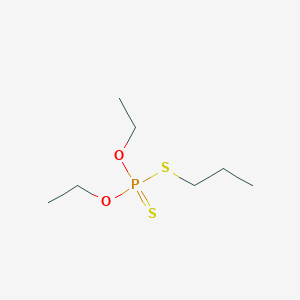

Environmental Applications

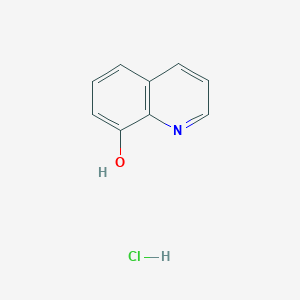

This compound and its derivatives have been investigated for their role in environmental processes. For instance, the study of detoxification of 2-Heptyl-4-hydroxyquinoline N-oxide by bacteria involves metabolic transformations related to compounds structurally similar to this compound (Thierbach et al., 2017).

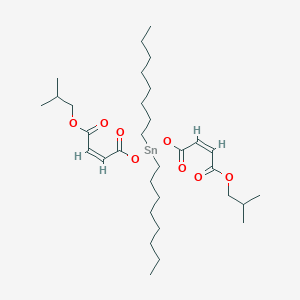

Fuel and Energy

Research into improving fuel quality has also involved this compound derivatives. For example, a study on the synthesis of additives from palm oil for diesel fuel enhancement, aiming to increase cetane numbers, is relevant to the broader understanding of this chemical's potential applications (Nasikin et al., 2010).

Safety and Hazards

Mecanismo De Acción

Methyl 2-hexynoate, also known as Methyl hex-2-ynoate, is a compound with the linear formula CH3CH2CH2C≡CCO2CH3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be a respiratory system irritant , suggesting that it may interact with proteins or enzymes in the respiratory system.

Biochemical Pathways

Given its potential respiratory system irritant properties , it may affect pathways related to inflammation and immune response.

Pharmacokinetics

Its physical properties, such as a boiling point of 64-66 °C/10 mmHg and a density of 0.943 g/mL at 25 °C , suggest that it may be readily absorbed and distributed in the body.

Result of Action

Given its potential respiratory system irritant properties , it may cause inflammation and other immune responses at the cellular level.

Análisis Bioquímico

Biochemical Properties

Methyl 2-hexynoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of alcohol and carboxylic acid Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in oxidative metabolism

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular function . The compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli. These effects highlight the importance of this compound in regulating cellular activities and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. The compound can bind to active sites of enzymes, either inhibiting or activating their activity For example, this compound can inhibit the activity of certain esterases, leading to the accumulation of ester substrates in the cell Additionally, the compound can interact with nuclear receptors, influencing gene expression and cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications and research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes The compound can undergo oxidative metabolism, leading to the formation of metabolites that can further participate in biochemical reactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function.

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the cytoplasm, mitochondria, or nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is critical for its activity and function, as it determines the interactions with specific biomolecules and the resulting biochemical effects.

Propiedades

IUPAC Name |

methyl hex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZPZBFOJDXEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

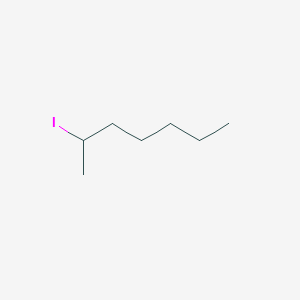

CCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172349 | |

| Record name | Methyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18937-79-6 | |

| Record name | Methyl 2-hexynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18937-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18937-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hex-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-hexynoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

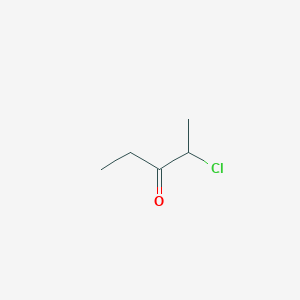

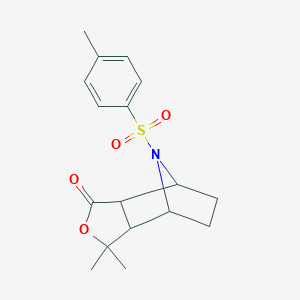

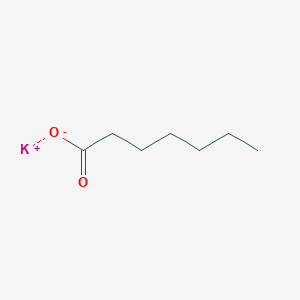

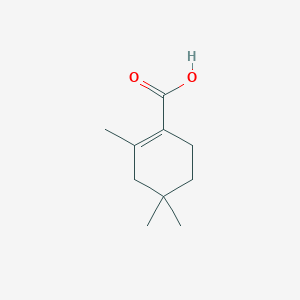

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of the reaction described in this abstract?

A1: The reaction described in the abstract provides a synthetic route to obtain Methyl 2-hexynoate from 3-Alkyl-2-Pyrazolin-5-ones. [] This suggests its potential use in organic synthesis as a building block for more complex molecules.

Q2: What is the significance of using Thallium(III) nitrate in this reaction?

A2: While the abstract does not specify the role of Thallium(III) nitrate, it mentions "assay methods, for reduction of Tl(III) to Tl(I); thallium(III) nitrate, preparation of" []. This suggests that Thallium(III) nitrate is likely used as an oxidizing agent in the synthesis of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.